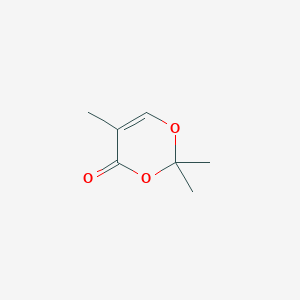
2,2,5-Trimethyl-2H,4H-1,3-dioxin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5-Trimethyl-2H,4H-1,3-dioxin-4-one is an organic compound that belongs to the class of dioxinones. It is known for its unique structure, which includes a dioxin ring substituted with three methyl groups. This compound is often used as a building block in organic synthesis due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-Trimethyl-2H,4H-1,3-dioxin-4-one typically involves the reaction of diketene with acetone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{Diketene} + \text{Acetone} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reaction is typically carried out at elevated temperatures and pressures to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2,5-Trimethyl-2H,4H-1,3-dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methyl groups in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.
Major Products
The major products formed from these reactions include various ketones, acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2,5-Trimethyl-2H,4H-1,3-dioxin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2,5-Trimethyl-2H,4H-1,3-dioxin-4-one involves its reactivity with various nucleophiles and electrophiles. The dioxin ring structure allows for the formation of stable intermediates, which can then undergo further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: This compound is similar in structure but has a different substitution pattern on the dioxin ring.
Diketene: A precursor to 2,2,5-Trimethyl-2H,4H-1,3-dioxin-4-one, diketene is a highly reactive compound used in various organic syntheses.
Acetylketene: Another related compound, acetylketene, is used in the synthesis of acetoacetyl derivatives.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other dioxinones. Its versatility in undergoing various chemical reactions makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
110168-51-9 |
|---|---|
Fórmula molecular |
C7H10O3 |
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
2,2,5-trimethyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C7H10O3/c1-5-4-9-7(2,3)10-6(5)8/h4H,1-3H3 |
Clave InChI |
LOTZEUSHKCAQNQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=COC(OC1=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


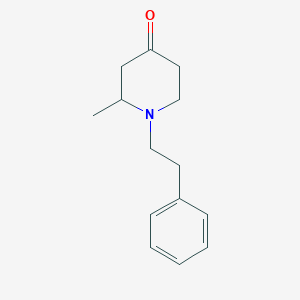
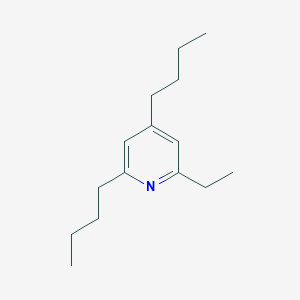
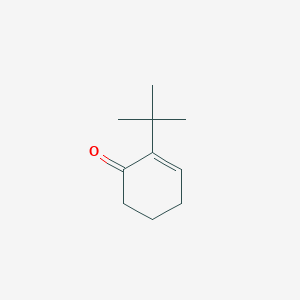

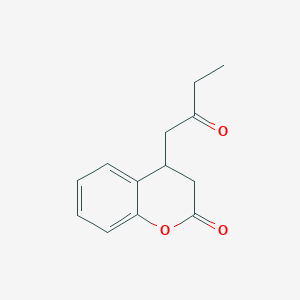
![1-Chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene](/img/structure/B14323173.png)
![Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate](/img/structure/B14323176.png)
![2-[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B14323181.png)

![2,2-Dichloro-3-[(propan-2-yl)oxy]propanal](/img/structure/B14323191.png)
![2-Octyl-2-azaspiro[5.5]undecane](/img/structure/B14323199.png)
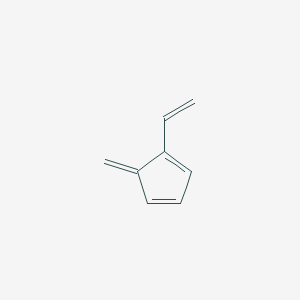
![4-Propoxyphenyl 4-[(6-bromohexyl)oxy]benzoate](/img/structure/B14323211.png)
![2-{[4-(Ethoxycarbonyl)phenoxy]methyl}benzoic acid](/img/structure/B14323213.png)
